2,6-二甲基氧杂环丁胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

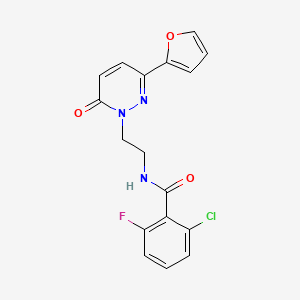

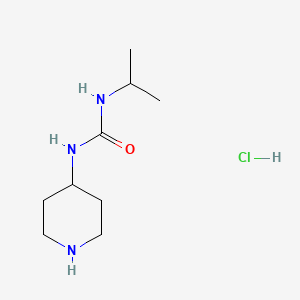

“2,6-Dimethyloxan-4-amine” is an organic compound with the molecular formula C7H15NO . It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines like “2,6-Dimethyloxan-4-amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of “2,6-Dimethyloxan-4-amine” consists of a cyclic structure with two methyl groups attached to the carbon atoms at the 2nd and 6th positions of the oxane ring. The 4th position of the ring is substituted with an amine group .

Chemical Reactions Analysis

Amines like “2,6-Dimethyloxan-4-amine” can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann or Curtius rearrangements . The exact reactions that “2,6-Dimethyloxan-4-amine” can undergo would depend on the specific conditions and reagents present.

Physical And Chemical Properties Analysis

“2,6-Dimethyloxan-4-amine” is a liquid at room temperature . Its molecular weight is approximately 129.2 g/mol . More specific physical and chemical properties such as boiling point, solubility, and smell would require further experimental data.

科学研究应用

大气化学和成核

胺类显著地增强了大气成核过程,比氨更有效,在硫酸-水团簇的形成中起着至关重要的作用。研究表明,胺类不仅有助于中性团簇的生长,还有助于硫酸配位离子团簇的生长,表明它们对云的形成和大气化学有潜在影响 (Kurtén et al., 2008).

基于生物质的醇胺化

基于生物质的醇催化胺化成胺类代表了化学工业的一项重大进展,突出了向更可持续工艺的过渡。这种方法强调了通过环境友好的工艺生产胺类,而胺类是各种应用的关键中间体 (Pera‐Titus & Shi, 2014).

聚合物化学

胺类是聚合物合成的组成部分,其特性被用来创造近单分散叔胺甲基丙烯酸酯均聚物和二嵌段共聚物。这些材料表现出独特的溶解性行为,对于从药物输送系统到储能装置的各种应用的发展至关重要 (Bütün et al., 2001).

催化和化学合成

胺类在催化中起着关键作用,特别是在酰胺还原成胺类的过程中,这是一种在制药、农用化学品和材料科学中具有广泛影响的基本化学转化。这一应用凸显了胺类在促进关键化学反应中的多功能性和重要性 (Zhou et al., 2009).

环境化学

在环境化学中,胺类因其在二氧化碳捕获技术中的潜力而受到研究。对具有不同化学结构的新型叔胺的合成研究表明,它们在提高二氧化碳捕获性能方面有效,为开发更有效和可持续的环境修复技术提供了见解 (Singto et al., 2016).

作用机制

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Amines are categorized into primary, secondary, and tertiary amines, depending on the number of carbon-containing groups that are attached to the nitrogen atom .

In biochemistry, amines are involved in a wide range of processes. They are integral parts of amino acids, which are the building blocks of proteins. Some amines, such as neurotransmitters, hormones, and vitamins, play crucial roles in maintaining bodily functions .

The pharmacokinetics of amines can vary greatly depending on their structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of amines .

The action environment can also affect the activity of amines. Factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of amines .

属性

IUPAC Name |

2,6-dimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJTIAGNFALSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyloxan-4-amine | |

CAS RN |

496794-81-1 |

Source

|

| Record name | 2,6-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)

![3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2560612.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)

![2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2560626.png)

![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)

![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)